Nirtetralin
Overview
Description
Nirtetralin is a naturally occurring lignan derived from the plant species Phyllanthus niruri L. It is known for its significant pharmacological properties, including anti-hepatitis B virus activities . The compound has a molecular formula of C24H30O7 and a molecular weight of 430.49 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nirtetralin can be extracted from the aerial parts of Phyllanthus niruri L. using various solvent extraction methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is commonly used for the simultaneous determination of lignans, including this compound . The extraction process involves using solvents such as acetonitrile and water with trifluoroacetic acid (TFA) at ambient temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material during its full fruiting period, followed by solvent extraction and purification using HPLC . This method ensures a high yield of this compound and other lignans.
Chemical Reactions Analysis
Types of Reactions
Nirtetralin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound include its derivatives, such as this compound A and B. These derivatives have shown to suppress the secretion of hepatitis B virus antigens in a dose-dependent manner .
Scientific Research Applications
Nirtetralin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Anti-Hepatitis B Virus Activity: This compound has been shown to suppress the secretion of hepatitis B virus antigens, making it a potential candidate for antiviral therapies.
Anti-Inflammatory Properties: The compound exhibits significant anti-inflammatory properties, which can be utilized in developing treatments for inflammatory diseases.
Hepatoprotective Effects: This compound has hepatoprotective effects, protecting the liver from damage caused by toxins and other harmful agents.
Metabolomics and Nutraceuticals: The compound is used in metabolomics studies and as a component in nutraceuticals for its health benefits.
Mechanism of Action
Nirtetralin exerts its effects through various molecular targets and pathways. It interacts with the hepatitis B virus by inhibiting the secretion of viral antigens, thereby reducing the viral load . Additionally, its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Nirtetralin is often compared with other lignans derived from Phyllanthus species, such as niranthin, hypophyllanthin, and phyllanthin. These compounds share similar pharmacological properties but differ in their chemical structures and specific activities . This compound is unique due to its potent anti-hepatitis B virus activity and significant anti-inflammatory effects .
List of Similar Compounds
- Niranthin
- Hypophyllanthin
- Phyllanthin
- This compound A
- This compound B
This compound stands out among these compounds for its comprehensive pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQDZANQXMRHIV-LZJOCLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC2=CC3=C(C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964894 | |
Record name | 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50656-78-5 | |
Record name | Nirtetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50656-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nirtetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIRTETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YF82N9YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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